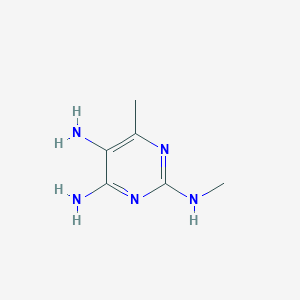

N2,6-Dimethylpyrimidine-2,4,5-triamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

2-N,6-dimethylpyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C6H11N5/c1-3-4(7)5(8)11-6(9-2)10-3/h7H2,1-2H3,(H3,8,9,10,11) |

InChI Key |

YGDZBWLRVQBILP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of N2,6-Dimethylpyrimidine-2,4,5-triamine

A retrosynthetic analysis of this compound suggests several logical disconnection points. The primary disconnections can be made at the exocyclic carbon-nitrogen and nitrogen-carbon bonds, or within the pyrimidine (B1678525) ring itself.

Disconnection of Substituents: The most straightforward approach involves disconnecting the amino and methyl groups from a parent pyrimidine ring. This suggests that the target molecule could be assembled from a pre-existing pyrimidine core, such as a halogenated or nitrated pyrimidine. For instance, the 5-amino group can be traced back to a nitro group, a common precursor that also acts as an activating group for nucleophilic substitution. The N2-methyl group can be disconnected to reveal a primary amine, suggesting a final methylation step.

Ring Disconnection (Principle of Condensation Synthesis): A more fundamental disconnection breaks the pyrimidine ring into simpler acyclic fragments. The classic approach to pyrimidine synthesis involves the condensation of a three-carbon component with a component containing a nitrogen-carbon-nitrogen (N-C-N) unit.

Disconnection 1: Breaking the N1-C6 and N3-C4 bonds points to precursors like a substituted amidine and a β-dicarbonyl compound or its equivalent. For the target molecule, this could involve a derivative of guanidine (B92328) and a reactant that provides the C4-C5-C6 backbone with the C6-methyl group.

Disconnection 2: An alternative ring disconnection across the C2-N3 and C4-C5 bonds could also be envisioned, though it represents a less common synthetic strategy.

These retrosynthetic pathways form the basis for the classical and contemporary synthetic methods discussed below. A plausible forward synthesis derived from this analysis might start with the formation of a 6-methyl-5-nitropyrimidine ring, followed by the sequential introduction of amino groups and the selective methylation of the 2-amino position.

Classical and Contemporary Approaches to Pyrimidine Ring Formation

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous established and modern methods available.

Cycloaddition reactions offer powerful and often convergent routes to the pyrimidine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic product.

[4+2] Cycloaddition: This type of reaction, also known as the Diels-Alder reaction, can be used to construct the pyrimidine ring. Inverse electron-demand Diels-Alder reactions are particularly relevant, where an electron-rich dienophile reacts with an electron-poor diene. For example, 1,2,3-triazines can serve as the diene component, reacting with amidines to yield 2,5-disubstituted pyrimidines. nih.govmdpi.com This method provides a robust pathway to the pyrimidine skeleton. nih.gov

[3+3] Cycloaddition: These reactions involve the combination of two three-atom fragments. For instance, α-azidovinyl ketones can react with amidines in the presence of a base to form 5-aminopyrimidines. mdpi.com Another variation involves the reaction of unsaturated ketones with amidines. mdpi.comresearchgate.net

The utility of these methods lies in their ability to rapidly assemble the heterocyclic core, often with good control over substituent placement.

Table 1: Cycloaddition Strategies for Pyrimidine Synthesis

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | 1,2,3-Triazines + Amidines | 2,5-Disubstituted Pyrimidines | nih.govmdpi.com |

| [4+2] Cycloaddition | Diazadienium Salt + Isothiocyanates | Uracil (B121893) Analogues | researchgate.net |

| [3+3] Cycloaddition | α-Azidovinyl Ketones + Amidines | Polysubstituted 5-Aminopyrimidines | mdpi.com |

| [3+3] Cycloaddition | Unsaturated Ketones + Amidines | Substituted Pyrimidines | mdpi.comresearchgate.net |

One of the most common methods for introducing amino groups onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). nih.gov This strategy relies on the inherent electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of electron-withdrawing groups. bhu.ac.inchemrxiv.org

The process typically involves a pyrimidine ring substituted with good leaving groups, such as halides (e.g., chlorine). These halopyrimidines can be synthesized from the corresponding pyrimidones by reaction with reagents like phosphorus oxychloride. bhu.ac.in The halide at positions C2, C4, or C6 is susceptible to displacement by nucleophiles like ammonia (B1221849) or amines. nih.govbhu.ac.in The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the ring nitrogen atoms. chemrxiv.org For the synthesis of polysubstituted aminopyrimidines, sequential SNAr reactions can be employed, allowing for the controlled and regioselective introduction of different amine functionalities. nih.gov

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones) and ammonia or an amine. wikipedia.org In the context of pyrimidine synthesis, this reaction could be applied to a precursor containing a carbonyl group on the ring or on a side chain.

The reaction proceeds in two main steps:

Nucleophilic attack of the amine on the carbonyl group to form a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. wikipedia.org

Reduction of the imine/iminium ion to the corresponding amine using a suitable reducing agent. wikipedia.org

Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), as well as catalytic hydrogenation. wikipedia.orgyoutube.com The choice of reducing agent is crucial; for example, NaBH₃CN is effective at reducing the iminium ion in weakly acidic conditions without significantly reducing the starting carbonyl compound. wikipedia.org While direct applications to the synthesis of this compound are not extensively documented, the transformation is a fundamental tool in organic synthesis for installing amino groups.

Direct Amination and Methylation Pathways for this compound

The final steps in the synthesis of the target molecule involve the precise introduction of the amino and methyl groups onto the functionalized pyrimidine core.

Achieving selective alkylation on a molecule with multiple amino groups presents a significant synthetic challenge due to the potential for over-alkylation and reaction at multiple sites. chemrxiv.org The nucleophilicity of the primary amines on the pyrimidine ring can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts upon reaction with an alkylating agent. chemrxiv.orgyoutube.com

To synthesize this compound, a methyl group must be selectively introduced onto the N2-amino group. Several strategies can be envisioned to achieve this selectivity:

Controlling Stoichiometry and Conditions: Careful control of reaction conditions, such as temperature, solvent, and the stoichiometry of the alkylating agent (e.g., methyl iodide), can favor mono-alkylation. chemrxiv.org

Protecting Groups: Other amino groups (e.g., at C4 and C5) could be protected with a removable group to prevent their reaction, allowing for selective methylation at the desired N2 position.

Eschweiler-Clarke Reaction: This classic reaction is used for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. wikipedia.org It is a form of reductive amination that typically proceeds to the tertiary amine without the formation of quaternary ammonium salts, as the tertiary amine cannot form an iminium ion intermediate under these conditions. youtube.comwikipedia.org This method could potentially be used for the exhaustive methylation of a primary amine precursor. wikipedia.org

Heterogeneous Catalysis: Modern methods employing heterogeneous catalysts can offer high activity and selectivity for the N-alkylation of aminopyrimidines, providing an environmentally benign and efficient alternative to traditional methods. google.comias.ac.in

The successful synthesis of this compound hinges on the strategic combination of robust ring-forming reactions and highly selective functional group manipulations.

Regioselective Introduction of Methyl Substituents

The synthesis of specifically substituted pyrimidines, such as this compound, hinges on the ability to control the placement of substituents on the heterocyclic ring. Regioselectivity, or the control over the region of a molecule where a chemical reaction occurs, is paramount. The introduction of methyl groups onto the pyrimidine core can be challenging due to the presence of multiple reactive nitrogen and carbon atoms. Various strategies have been developed to achieve regioselective methylation and alkylation of pyrimidine and related heterocyclic systems.

One approach involves the use of catalysts to direct the methylation reaction. For instance, H-Y Zeolite has been successfully employed as a catalyst for the liquid-phase N-methylation of methylthio-substituted pyrimidinones (B12756618) using methanol (B129727) as the methylating agent. tandfonline.com This method has demonstrated high selectivity for methylation at the N-1 position of the pyrimidine ring. tandfonline.com The microporous structure of the zeolite is thought to play a crucial role in orienting the substrate and reagent, thereby favoring attack at a specific nitrogen atom. tandfonline.com

Another powerful tool for achieving regioselectivity is the use of organometallic reagents. Organolithium reagents have been utilized to prepare substituted pyrimidines where nucleophilic attack is highly regioselective, preferentially occurring at the C-4 position over the C-2 position. uaeu.ac.aeresearchgate.net This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is often more electrophilic and susceptible to nucleophilic substitution, especially when halogens are present as leaving groups. researchgate.net

Furthermore, multi-component and cycloaddition reactions offer sophisticated pathways to construct the pyrimidine ring with the desired substitution pattern from the outset. Iridium-catalyzed [3+1+1+1] cycloadditions, for example, allow for the regioselective synthesis of alkyl-substituted pyrimidines from amidines and alcohols. mdpi.com Similarly, zirconium-mediated reactions can provide rapid and regioselective access to polysubstituted pyrimidines in a one-pot fashion. mdpi.com The choice of synthetic strategy is often dictated by the specific substitution pattern desired, with factors like the electronic nature of existing substituents and the basicity of reagents influencing the final regiochemical outcome. oup.com

| Strategy | Reagents/Catalysts | Position Targeted | Key Feature |

| Catalytic N-Methylation | Methanol, H-Y Zeolite | N-1 | High selectivity in liquid-phase reactions for specific pyrimidinones. tandfonline.com |

| Organometallic Substitution | Organolithium Reagents | C-4 | Exploits the inherent electrophilicity of the C-4 position in halopyrimidines. uaeu.ac.aeresearchgate.net |

| Multi-Component Cycloaddition | Amidines, Alcohols, Iridium Catalyst | Various | Builds the substituted ring regioselectively from smaller components. mdpi.com |

Purification and Isolation Techniques for Polyaminopyrimidines

The purification and isolation of polyaminopyrimidines from reaction mixtures present a significant challenge due to their characteristic properties. These compounds, featuring multiple amino groups, are typically polar and capable of extensive hydrogen bonding. This often results in high melting points, sublimation tendencies, and solubility in polar solvents, complicating their separation from polar byproducts and reagents. lookchem.comnih.gov Consequently, a combination of techniques is often required to achieve a high degree of purity. The most common and effective methods for the purification of these compounds are chromatographic separation and recrystallization. nanobioletters.comsmolecule.com

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation, purification, and identification of components within a mixture. nih.gov For polyaminopyrimidines and related polar heterocyclic compounds, various chromatographic methods are employed, ranging from simple thin-layer chromatography (TLC) for reaction monitoring to more advanced high-performance liquid chromatography (HPLC) for analytical and preparative-scale purification. nih.govmdpi.com

Column chromatography is a widely used purification method where the crude sample is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. nih.gov The separation is achieved as different components move through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent). nih.gov

A particularly effective technique for separating highly polar compounds like pyrimidine bases is Hydrophilic Interaction Chromatography (HILIC). nih.gov HILIC utilizes a polar stationary phase and a mobile phase composed of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. nih.gov This method has been successfully applied to the separation of mixtures of purine (B94841) and pyrimidine bases and nucleosides. nih.gov The retention of the analytes can be finely tuned by adjusting chromatographic parameters, allowing for the separation of structurally similar molecules. nih.gov

| Parameter | Effect on Retention in HILIC | Rationale |

| Acetonitrile (ACN) % | Increased ACN% generally increases retention time. | Enhances the partitioning of polar analytes into the aqueous layer on the stationary phase. nih.gov |

| Salt Concentration | Varies; can influence analyte-stationary phase interactions. | Affects the ionic strength of the mobile phase and can modulate secondary electrostatic interactions. nih.gov |

| pH | Significantly impacts retention of ionizable compounds. | Changes the protonation state of amino groups on the pyrimidine, altering their polarity and interaction with the stationary phase. nih.gov |

| Temperature | Higher temperature usually decreases retention time. | Reduces mobile phase viscosity and can alter the thermodynamics of partitioning and adsorption. nih.gov |

Recrystallization and Crystallization for Purity Enhancement

Recrystallization is a primary technique for purifying solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. youtube.com A crude solid is dissolved in a minimal amount of a suitable hot solvent, and as the solution cools slowly, the desired compound forms crystals, leaving impurities behind in the solution (mother liquor). youtube.com For aminopyrimidine derivatives, ethanol (B145695) is a commonly cited recrystallization solvent. nanobioletters.com

The selection of an appropriate solvent or solvent system is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. youtube.com Sometimes a solvent pair, consisting of one solvent in which the compound is soluble and another in which it is insoluble, is used to achieve the desired solubility profile. youtube.com

Beyond simple recrystallization, other crystallization methods can be employed for purifying pyrimidine derivatives. Pyrimethamine, a diaminopyrimidine, has been purified using several techniques, demonstrating the versatility of crystallization-based methods. universityofgalway.ie

| Crystallization Technique | Description | Application Example |

| Solution Crystallization | The standard method of dissolving a solute in a hot solvent and allowing it to cool to form crystals. youtube.com | Aminopyrimidine derivatives are often recrystallized from ethanol. nanobioletters.com |

| Sublimation | A process where a solid transitions directly to a gas phase and then back to a solid phase on a cold surface, bypassing the liquid phase. universityofgalway.ie | Effective for compounds that sublime without decomposition; eliminates solvent-related impurities. universityofgalway.ie |

| Liquid-Assisted Grinding | A mechanochemical method where a small amount of liquid is added to a solid mixture during grinding to facilitate the formation of a crystalline product. universityofgalway.ie | Can produce different solid-state forms (polymorphs) compared to solution-based methods. universityofgalway.ie |

In some purification protocols, a preliminary treatment with activated carbon is used before crystallization. The crude product is dissolved, treated with carbon to adsorb colored and highly polar impurities, and then filtered before the hot solution is allowed to cool and crystallize. google.com This multi-step approach ensures the removal of a wider range of impurities, leading to a product with enhanced purity. google.com

Reaction Mechanisms and Chemical Reactivity

Tautomerism and Isomerism in N2,6-Dimethylpyrimidine-2,4,5-triamine

Tautomerism is a critical aspect of pyrimidine (B1678525) chemistry, where the molecule can exist in different isomeric forms that readily interconvert. For this compound, the primary tautomeric considerations are amine-imine equilibria.

While keto-enol tautomerism is prevalent in hydroxypyrimidines, it is not directly applicable to this compound as it lacks a hydroxyl group. nih.govresearchgate.net Instead, the focus is on amine-imine tautomerism, where a proton can migrate from an exocyclic amino group to a ring nitrogen atom.

The amino groups at positions 2, 4, and 5 can potentially participate in this equilibrium. The molecule predominantly exists in the triamine form, but can establish equilibrium with several imine tautomers. The stability of these tautomers is influenced by factors such as aromaticity, solvent, and temperature. researchgate.net Generally, for amino-substituted nitrogen heterocycles, the amino form is favored under normal conditions as it preserves the aromaticity of the pyrimidine ring. researchgate.net

Table 1: Potential Amine-Imine Tautomers of this compound

| Tautomeric Form | Description | Structural Representation |

| Amino Form (Major) | All exocyclic nitrogen groups are in the amino (-NH2 or -NHCH3) form. The pyrimidine ring is fully aromatic. | |

| 4-Imino Tautomer | A proton has migrated from the C4-amino group to the N3 ring nitrogen. | |

| 2-Imino Tautomer | A proton has migrated from the C2-dimethylamino group to the N1 ring nitrogen. | |

| 5-Imino Tautomer | A proton has migrated from the C5-amino group, leading to a non-aromatic quinonoid-like structure. |

Note: The images are illustrative representations of the tautomeric forms.

Substituents on the pyrimidine ring play a crucial role in determining the position of the tautomeric equilibrium. acs.orgmdpi.com

Electron-Donating Groups (EDGs): The amino and methyl groups on this compound are all electron-donating. These groups increase the electron density in the pyrimidine ring, which generally stabilizes the aromatic amino tautomer over the non-aromatic or less aromatic imino forms. researchgate.net

Positional Effects: The position of the substituent relative to the ring nitrogen atoms significantly influences its electronic effects. mdpi.com In this compound, the C2 and C4 amino groups and the C6 methyl group all contribute to the stabilization of the aromatic triamine structure. The cumulative effect of these EDGs strongly favors the amino tautomer.

Acid-Base Properties and Protonation Behavior

The presence of multiple nitrogen atoms—two in the ring (N1 and N3) and three in the exocyclic amino groups—makes this compound a polybasic compound.

The most likely sites for protonation are the ring nitrogen atoms, as their lone pairs are generally more available than those on the exocyclic amino groups, which are partially delocalized into the ring.

N-1 vs. N-3 Protonation: In substituted pyrimidines, the site of protonation is governed by the electronic effects of the substituents. The electron-donating amino groups at C2 and C4, and the methyl group at C6, increase the basicity of the ring nitrogens. The N2-dimethylamino group and the C6-methyl group particularly enhance the electron density near the N1 position. The C4-amino group increases electron density at the N3 position. The cumulative electron-donating effect makes the ring nitrogens the primary sites of protonation. The specific site (N1 or N3) that is protonated first would depend on the subtle interplay of these electronic influences, with N1 often being favored in similar 2,4-diaminopyrimidines.

C-5 Protonation: Direct protonation at a carbon atom (like C-5) is generally unfavorable as it would disrupt the aromatic system, requiring a high energy barrier. This is less common than N-protonation unless the ring is exceptionally electron-rich.

Table 2: Comparison of Basicity in Pyrimidine Derivatives

| Compound | Key Substituents | Expected pKa Range | Rationale |

| Pyrimidine | None | ~1.3 | Parent compound, relatively weak base. |

| 4-Aminopyrimidine | One amino group | ~5.7 | The amino group is electron-donating, increasing basicity. |

| 2,4-Diaminopyrimidine | Two amino groups | ~7.4 | The cumulative effect of two EDGs further increases basicity. |

| This compound | Three amino groups, one methyl group | >7.5 (Estimated) | The presence of three strong EDGs (amino groups) and one moderate EDG (methyl group) is expected to make this compound a relatively strong base. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution (EAS). researchgate.net However, the reactivity can be dramatically altered by the presence of activating substituents.

Activating Effects: In this compound, the three amino groups are powerful activating groups that strongly direct incoming electrophiles. byjus.com They increase the nucleophilicity of the ring, making EAS reactions feasible under milder conditions than would be required for unsubstituted pyrimidine.

Directing Effects: The amino groups are ortho- and para-directing. byjus.com In this molecule, the C5 position is already substituted with an amino group. The high electron density provided by the three amino groups makes the ring highly activated. If an EAS reaction were to occur, it would likely happen at an activated carbon position, but with C5 occupied, the reaction is less straightforward. The high activation can sometimes lead to issues with selectivity and over-reaction. byjus.com

Nucleophilic aromatic substitution (SNAE or SNAr) is a more common reaction for electron-deficient rings like pyrimidine, especially when a good leaving group (such as a halogen) is present. nih.govacs.orgresearchgate.net

Reactivity: this compound itself does not have an obvious leaving group, so it is not a direct substrate for nucleophilic substitution.

Substituent Effects: The electron-donating amino and methyl groups would deactivate the ring towards nucleophilic attack by increasing its electron density. Therefore, a precursor to this molecule, such as a 2,4,5-trichloro-6-methylpyrimidine, would be highly susceptible to nucleophilic substitution by amines to form the target compound. The reaction typically proceeds via an addition-elimination mechanism where the nucleophile attacks an electron-poor carbon, forming a Meisenheimer-like intermediate, followed by the departure of the leaving group. nih.gov

Regioselectivity and Electronic Directing Effects

The position of electrophilic attack on a substituted pyrimidine ring is dictated by the electronic nature of the substituents. In the case of this compound, the C-5 position is the most probable site for electrophilic substitution. This is because the C-2, C-4, and C-6 positions are electron deficient due to the adjacent nitrogen atoms. The amino and methyl groups, being electron-donating, increase the electron density of the ring, thereby activating it towards electrophiles, with the most significant increase occurring at the C-5 position.

Computational methods, such as the RegioSQM approach, which calculates proton affinity to predict the most nucleophilic center, have been shown to be effective in predicting the regioselectivity of electrophilic aromatic substitution in heteroaromatic systems. nih.gov For polysubstituted pyrimidines, the site of substitution is generally well-correlated with the position that has the lowest calculated free energy for protonation. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Position on Pyrimidine Ring | Electronic Environment | Predicted Reactivity towards Electrophiles |

|---|---|---|

| C-2 | Electron-deficient (flanked by two N atoms) | Low |

| C-4 | Electron-deficient (adjacent to N atoms) | Low |

| C-5 | Electron-enriched (activated by adjacent amino groups) | High |

| C-6 | Electron-deficient (adjacent to N atoms) | Low |

Influence of Methyl and Amino Substituents

The chemical reactivity of this compound is profoundly influenced by its substituent groups. Both methyl and amino groups are classified as activating groups in the context of electrophilic aromatic substitution.

The amino groups at the C-2, C-4, and C-5 positions are strong activating groups. They donate electron density to the pyrimidine ring through a resonance effect (+M effect), which is more significant than their inductive electron-withdrawing effect (-I effect). This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the amino groups. In the pyrimidine system, this effect is most pronounced at the C-5 position.

The combined electronic effects of these substituents render the pyrimidine ring of this compound significantly more reactive towards electrophiles than the parent pyrimidine molecule.

Table 2: Electronic Effects of Substituents on the Pyrimidine Ring of this compound

| Substituent | Position | Primary Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (NH2) | C-2 | +M > -I (Strongly Activating) | Increases electron density, directs electrophiles to C-5 |

| Amino (NH2) | C-4 | +M > -I (Strongly Activating) | Increases electron density, directs electrophiles to C-5 |

| Amino (NH2) | C-5 | +M > -I (Strongly Activating) | Further activates the ring towards electrophilic attack |

| Methyl (CH3) | C-6 | +I (Weakly Activating) | Slightly increases overall electron density |

Oxidative and Reductive Transformations of the Triamine Functionality

The amino groups of this compound are susceptible to both oxidative and reductive transformations, which can lead to a variety of derivatives with altered chemical and biological properties.

Oxidative Transformations:

The oxidation of aminopyrimidines can lead to the formation of N-oxides. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine with peroxytrifluoroacetic acid has been shown to yield both the 1-N-oxide and the 1,3-di-N-oxide derivatives. researchgate.net This suggests that the ring nitrogen atoms of this compound could also be susceptible to oxidation to form N-oxides under appropriate conditions. The amino groups themselves can also be subject to oxidation, potentially leading to nitroso or nitro derivatives, although this would likely require more vigorous oxidizing agents. Some substituted 5-aminopyrimidines have been investigated for their antioxidant activity, indicating their ability to participate in redox reactions. nih.gov

Reductive Transformations:

While the amino groups are already in a reduced state, reductive conditions are more relevant to the synthesis of such compounds. For example, a common route to triaminopyrimidines involves the reduction of a corresponding nitro or nitroso derivative. A patented process describes the preparation of 2,4,5-triamino-6-alkoxypyrimidines by the catalytic hydrogenation of 2,4-diamino-5-nitroso-6-alkoxypyrimidines. google.com This highlights a key reductive transformation in the synthesis of related triaminopyrimidine structures. Reductive amination is another relevant process where an aldehyde or ketone can be reacted with an amine in the presence of a reducing agent to form a more substituted amine. researchgate.net

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Reagents/Conditions | Potential Products |

|---|---|---|

| N-Oxidation | Peracids (e.g., m-CPBA, peroxytrifluoroacetic acid) | N-oxides of the pyrimidine ring |

| Amino Group Oxidation | Strong oxidizing agents | Nitroso or nitro derivatives |

| Reduction of Precursors | Catalytic hydrogenation (e.g., H2/Pd) | Formation of the triamine from nitroso or nitro precursors |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-alkylated derivatives |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) for a given arrangement of atoms, providing a wealth of information about molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For N2,6-Dimethylpyrimidine-2,4,5-triamine, DFT calculations would be used to perform geometry optimization, which involves finding the most stable three-dimensional arrangement of its atoms—the structure with the lowest energy. This process yields key information such as bond lengths, bond angles, and dihedral angles. Studies on similar pyrimidine (B1678525) derivatives often utilize functionals like B3LYP with basis sets such as 6-311G++(d,p) to achieve reliable optimized geometries. mdpi.com Once the optimized geometry is found, various electronic properties can be calculated, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's chemical reactivity and electronic transitions.

Illustrative Data from DFT Geometry Optimization: The following table shows representative data that would be obtained from a DFT geometry optimization of this compound. (Note: This data is illustrative and not from a specific published study on this exact molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N2 | ~1.38 Å |

| C4-N4 | ~1.36 Å | |

| C5-N5 | ~1.40 Å | |

| C4-C5 | ~1.42 Å | |

| N-CH₃ | ~1.46 Å | |

| Bond Angle | N1-C2-N3 | ~116° |

| C4-C5-C6 | ~118° | |

| H-N-H (of NH₂) | ~115° |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For this compound, ab initio calculations would be valuable for obtaining highly accurate predictions of properties like electron correlation energies, ionization potentials, and electron affinities. These methods are particularly useful for benchmarking the results obtained from less computationally intensive methods like DFT. For instance, in studying the tautomerism of related diamine-dimercaptopyrimidines, ab initio HF/SCF calculations have been used alongside DFT to determine the relative stability of different isomeric forms. researchgate.net

Calculation of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of a quantum chemical geometry optimization. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be determined.

This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data. For pyrimidine derivatives, DFT calculations have been shown to successfully simulate vibrational spectra, allowing for the precise assignment of complex vibrational bands to specific molecular motions (e.g., C-N stretching, N-H bending, ring deformation). researchgate.net A comparison between the calculated and experimental spectra can confirm the predicted lowest-energy structure of this compound and help identify the presence of different tautomers or conformers in a sample. researchgate.netresearchgate.net

Illustrative Comparison of Vibrational Frequencies: This table provides an example of how calculated vibrational frequencies for a specific mode are compared with experimental data. (Note: This data is illustrative.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450 | 3445 (FT-IR) | Asymmetric stretch of NH₂ group |

| ν(C=N) stretch | 1620 | 1615 (FT-IR) | Pyrimidine ring stretch |

| δ(C-H) bend | 1450 | 1455 (FT-Raman) | Methyl group deformation |

| Ring Breathing | 995 | 998 (FT-Raman) | Symmetric ring stretch |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Conformational Analysis and Dynamic Behavior in Solution

MD simulations are particularly useful for performing conformational analysis of flexible molecules like this compound in a solution. The rotation around single bonds, such as those connecting the methyl and amine groups to the pyrimidine ring, can lead to various conformers. An MD simulation can explore the potential energy surface of the molecule, identify the most stable conformers, and determine the energy barriers for conversion between them. nih.gov This provides a detailed picture of the molecule's flexibility and the range of shapes it can adopt in a liquid environment, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water). nih.gov

Based on the comprehensive search conducted, there is currently no publicly available scientific literature containing specific theoretical and computational chemistry studies on the compound This compound .

Therefore, it is not possible to provide the detailed analysis requested in the article outline, including:

Frontier Molecular Orbital (FMO) Analysis:

HOMO-LUMO Energies and Reactivity Prediction

Electrostatic Potential Maps for Charge Distribution

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While general computational methodologies for similar pyrimidine derivatives exist, the specific data and research findings for this compound have not been published in the sources accessed. Further original research would be required to generate the theoretical and computational data for this particular compound.

Derivatization and Functionalization Strategies

Modification of Amino Groups

The presence of three amino groups on the N²,6-Dimethylpyrimidine-2,4,5-triamine core offers multiple sites for derivatization. The reactivity of these groups can be modulated to achieve selective modifications.

Acylation and Sulfonylation Reactions

The amino groups of pyrimidine (B1678525) derivatives readily undergo acylation and sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. The reactivity of the different amino groups can vary, potentially allowing for regioselective acylation under controlled conditions. For instance, the amino groups at positions 4 and 5 may exhibit different nucleophilicity compared to the N²-methylamino group due to the electronic effects of the pyrimidine ring.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, yields sulfonamides. These derivatives are often more stable and can act as important intermediates in further synthetic transformations.

| Reaction Type | Reagent | Product Type | Potential Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Acetamide derivative | Pyridine, 0 °C to rt |

| Acylation | Benzoyl chloride | Benzamide derivative | Triethylamine, CH₂Cl₂, rt |

| Sulfonylation | p-Toluenesulfonyl chloride | Tosylamide derivative | Pyridine, rt |

| Sulfonylation | Methanesulfonyl chloride | Mesylamide derivative | Triethylamine, CH₂Cl₂, 0 °C to rt |

Alkylation and Arylation of Amino Nitrogen

Direct N-alkylation and N-arylation of the amino groups can be achieved through various methods, providing access to a diverse range of substituted aminopyrimidines.

Alkylation: The amino groups can be alkylated using alkyl halides or other alkylating agents. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups.

Arylation: N-arylation can be accomplished through nucleophilic aromatic substitution reactions or, more commonly, via transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of a C-N bond between the aminopyrimidine and an aryl halide, offering a powerful tool for creating complex molecular architectures. nih.gov

Formation of Schiff Bases and Imines

The primary amino groups at positions 4 and 5 are capable of condensing with aldehydes and ketones to form Schiff bases or imines. mdpi.com This reaction is typically carried out under acidic or basic catalysis and involves the removal of water. The resulting imines are versatile intermediates that can be further reduced to secondary amines or used in various cycloaddition reactions. The formation of Schiff bases has been reported for related 2-amino-4,6-dimethylpyrimidine (B23340) systems. unn.edu.nglboro.ac.uk

Functionalization at Pyrimidine Ring Positions

While the amino groups are the primary sites for many reactions, the pyrimidine ring itself can be functionalized, particularly through cross-coupling and cyclization reactions. These methods are instrumental in building more complex heterocyclic systems based on the pyrimidine core.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

To functionalize the pyrimidine ring with new carbon-carbon or carbon-heteroatom bonds, a common strategy involves the introduction of a leaving group, such as a halogen, onto the ring. For a hypothetical halogenated derivative of N²,6-Dimethylpyrimidine-2,4,5-triamine, several powerful cross-coupling reactions could be employed.

Suzuki Coupling: This palladium-catalyzed reaction between a halo-pyrimidine and a boronic acid or ester is a highly efficient method for forming C-C bonds. worktribe.commdpi.comresearchgate.net It is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine scaffold.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a halo-pyrimidine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govrsc.orgrsc.org This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations.

Buchwald–Hartwig Amination: As mentioned for N-arylation, the Buchwald-Hartwig amination is also a key method for functionalizing the pyrimidine ring itself by coupling a halo-pyrimidine with a wide range of amines, amides, or other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orgyoutube.com

| Reaction | Coupling Partners | Catalyst/Conditions | Bond Formed |

|---|---|---|---|

| Suzuki | Halopyrimidine + Aryl/Heteroarylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | C(sp²)-C(sp²) |

| Sonogashira | Halopyrimidine + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)-C(sp) |

| Buchwald-Hartwig | Halopyrimidine + Amine/Amide | Pd catalyst, phosphine (B1218219) ligand, base | C(sp²)-N |

Cyclization Reactions involving the Triamine Core

The vicinal diamino arrangement at positions 4 and 5 of the pyrimidine ring makes N²,6-Dimethylpyrimidine-2,4,5-triamine an excellent precursor for the synthesis of fused heterocyclic systems, most notably purines. youtube.comnih.gov

Reaction of the triamine with various one-carbon electrophiles can lead to the formation of a five-membered imidazole (B134444) ring fused to the pyrimidine core. For example, treatment with formic acid, formamide, or orthoformates can yield the corresponding purine (B94841) derivative. youtube.com Similarly, reaction with nitrous acid can lead to the formation of a triazole ring, which can then be further manipulated. The synthesis of purine derivatives from pyrimidine precursors is a well-established and vital route in medicinal chemistry. rsc.org

Synthesis of Novel Heterocyclic Systems Incorporating the N2,6-Dimethylpyrimidine-2,4,5-triamine Scaffold

The dense arrangement of reactive amino groups on the this compound scaffold makes it an exemplary starting material for the construction of more complex, fused, and polycyclic heterocyclic systems. The vicinal amines at the C4 and C5 positions are particularly suited for cyclocondensation reactions, leading to the formation of a new fused ring, a process known as annulation. Furthermore, the inherent reactivity of the pyrimidine ring and its substituents allows for sophisticated molecular architectures to be achieved through ring expansion and bridging strategies.

Annulation and Ring Expansion Reactions

Annulation reactions are a cornerstone in the synthesis of fused heterocyclic systems, where a new ring is built onto an existing one. For pyrimidine-2,4,5-triamine (B1267316) derivatives, this is most frequently accomplished by reacting the adjacent 4- and 5-amino groups with bifunctional electrophiles.

One of the most classic and effective annulation methods applicable to this scaffold is the Traube purine synthesis. This reaction involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, such as formic acid, to form a fused imidazole ring, yielding the purine core structure. wikipedia.orgresearchgate.net This strategy has been foundational in the synthesis of a vast array of biologically significant purine derivatives. researchgate.net

Beyond purines, the 4,5-diamine moiety can react with various reagents to yield other important fused systems. For instance, reaction with 1,2-diketones can produce pteridines, while other reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. nih.govnih.gov A summary of potential annulation reactions, based on the reactivity of the 4,5-diaminopyrimidine core, is presented below.

Table 1: Illustrative Annulation Reactions for 4,5-Diaminopyrimidine Scaffolds

| Reagent | Resulting Fused Ring | Fused Heterocyclic System |

|---|---|---|

| Formic Acid | Imidazole | Purine wikipedia.orgresearchgate.net |

| 1,2-Diketones | Pyrazine | Pteridine nih.gov |

| Hydrazine Hydrate (after functionalization) | Pyrazole | Pyrazolo[3,4-d]pyrimidine nih.gov |

| Aroylhydrazines (after functionalization) | Triazole | Triazolopyrimidine nih.gov |

| β-Ketoesters | Pyrimidine | Pyrimido[1,2-a]pyrimidine nih.gov |

Ring expansion reactions offer a pathway to novel heterocyclic systems by increasing the size of the pyrimidine ring. These transformations can lead to seven-membered rings, such as diazepines, which are of significant interest in medicinal chemistry. A documented strategy involves the reaction of 4-chloromethyl-2-oxotetrahydropyrimidines with various nucleophiles, which results in a ring expansion to yield derivatives of 1,3-diazepin-2-one. rsc.org While this example involves a tetrahydropyrimidine, the principle of using a reactive exocyclic group to initiate bond migration and ring enlargement is a viable strategy.

Other general methodologies for ring expansion could also be adapted to the pyrimidine core. These include:

Tiffeneau–Demjanov Rearrangement : This reaction, a type of pinacol (B44631) rearrangement, could potentially be used if a hydroxymethyl group is installed adjacent to an amino group on the ring, allowing for a one-carbon ring expansion upon diazotization. wikipedia.org

Dihalocyclopropanation : The formation of a gem-dihalocyclopropane across a double bond within the pyrimidine ring (if present), followed by a base- or thermally-induced ring opening, is a classical method for expanding a ring by one carbon. une.edu.au

Bridging Strategies to Form Polycyclic Systems

Bridging strategies aim to create polycyclic systems by connecting two non-adjacent atoms of the pyrimidine core, forming a bicyclic structure that is not merely fused. These strategies often rely on intramolecular reactions, where a functionalized side chain reacts with a distant part of the parent ring.

A powerful and general approach for creating such architectures is inspired by the Hofmann-Löffler-Freytag (HLF) reaction, which involves the intramolecular amination of remote C–H bonds. bohrium.com This strategy could be conceptually applied to a derivative of this compound. For example, by attaching a sufficiently long alkyl chain (e.g., to the N5-amino group), an intramolecular, radical-mediated hydrogen atom transfer followed by cyclization could form a new ring that bridges different positions of the pyrimidine scaffold. bohrium.com This method is notable for its ability to form saturated, medium-sized, bridged bicyclic nitrogen heterocycles. bohrium.com

Other potential, though less specifically documented for this scaffold, strategies for forming bridged systems include:

Intramolecular Condensation Reactions : Introducing side chains with appropriate functional groups (e.g., a ketone on one side chain and an activated methylene (B1212753) on another) could enable an intramolecular aldol (B89426) or Claisen condensation, forming a bridging carbocyclic or heterocyclic ring.

Ring-Closing Metathesis (RCM) : If two alkenyl side chains are installed at appropriate positions on the pyrimidine ring or its substituents, RCM provides a powerful tool to form a new, bridging ring between them.

The successful application of these strategies would yield novel, three-dimensional molecular frameworks based on the this compound core, significantly expanding the chemical space accessible from this versatile building block.

Applications As a Synthetic Scaffold and in Advanced Materials

Building Block in Supramolecular Chemistry

The architecture of N2,6-Dimethylpyrimidine-2,4,5-triamine, with its multiple hydrogen bond donors and acceptors, positions it as a valuable building block, or tecton, in the field of supramolecular chemistry. This area of science focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular forces.

The amine groups on the pyrimidine (B1678525) ring are capable of forming robust and directional hydrogen bonds. This characteristic is fundamental to the design and synthesis of intricate, self-assembling supramolecular structures. In such assemblies, molecules recognize and bind to each other through a specific network of hydrogen bonds, leading to the formation of larger, well-defined architectures. The study of related nitrogen-rich heterocyclic compounds, such as melamine (B1676169) and other pyrimidine derivatives, has demonstrated the successful creation of complex hydrogen-bonded networks. rsc.orgnih.gov For instance, the reaction of melamine with organic acids has been shown to produce ionic supramolecular salts constructed through a variety of hydrogen bonding interactions, including N–H⋯N and N–H⋯O. rsc.org These examples suggest the potential of this compound to form similar predictable and stable hydrogen-bonded assemblies.

While direct utilization of this compound as a ligand in Metal-Organic Frameworks (MOFs) is not extensively documented, its structural attributes make it a promising candidate for such applications. MOFs are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The amine groups of this compound could serve as coordination sites for metal ions. Research on other pyrimidine-based ligands, such as pyrimidine-4,6-dicarboxylate, has led to the synthesis of luminescent MOFs with novel topologies. mdpi.com This indicates the viability of the pyrimidine core as a component in MOF construction, suggesting that this compound could be explored as a precursor for new MOFs with potentially interesting electronic or catalytic properties.

The capacity for self-assembly is a key feature of molecules designed for supramolecular chemistry. This compound is expected to exhibit self-assembly behavior in solution or on surfaces, leading to the formation of ordered nanostructures. Studies on similar molecules, such as 2,4,6-Triaminopyrimidine, have shown that they can undergo self-assembly processes. researchgate.net Furthermore, pyrimidine-based cationic amphiphiles have been synthesized and shown to self-assemble into nanostructures with specific physicochemical properties. nih.gov These findings support the potential for this compound to form well-defined nanoscale architectures through a combination of hydrogen bonding and other non-covalent interactions.

Role in Prebiotic Chemistry Models (if applicable for general pyrimidine triamines)

The information regarding a direct role for this compound in prebiotic chemistry models is not available in the reviewed literature.

Precursors for Advanced Organic Materials (e.g., polymers, organic electronics, luminescent materials)

The aromatic and electron-rich nature of the this compound core, combined with its reactive amine functionalities, makes it an attractive precursor for a range of advanced organic materials. smolecule.com These materials could find applications in fields such as organic electronics and photonics.

The development of novel organic materials with tailored properties is an active area of research. The unique combination of an aromatic pyrimidine ring and multiple amine groups in this compound suggests its potential as a building block for materials with interesting electronic and photophysical properties. smolecule.com The photoluminescence of aminopyrimidine derivatives has been a subject of study, with research indicating that the emission properties can be tuned by altering substituents on the pyrimidine ring. urfu.ruresearchgate.net For example, the fluorescence of some 2-aminopyrimidine (B69317) derivatives has been investigated, revealing excitation wavelength-dependent emission that could be useful in sensors and optoelectronic devices. urfu.ru The table below summarizes the photoluminescent properties of a related aminopyrimidine derivative, illustrating the potential for tuning these characteristics.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

| N-aminopyrimidine-2-thione | UV irradiation | 408 | 36 |

Data extracted from a study on a related N-aminopyrimidine-2-thione and its metal complexes, demonstrating the inherent luminescence of the aminopyrimidine scaffold. researchgate.net

The presence of multiple amine groups on the this compound molecule offers the potential for its use as a monomer in polymerization reactions. These amine groups can react with other functional groups, such as carboxylic acids or acyl chlorides, to form amide linkages, leading to the creation of polyamides. The incorporation of the rigid and nitrogen-rich pyrimidine ring into a polymer backbone could impart desirable properties such as thermal stability and specific electronic characteristics. While specific examples of polymerization using this compound are not detailed in the available literature, the general principles of polymer chemistry suggest this as a viable application.

Incorporation into π-Conjugated Systems

This compound is a unique heterocyclic compound that holds significant potential as a building block for the synthesis of advanced π-conjugated materials. Its utility in this domain stems from a combination of the inherent electronic properties of the pyrimidine core and the versatile reactivity of its three amino substituents. The strategic incorporation of this molecule into larger polymeric or oligomeric systems can lead to materials with tailored electronic and optical properties suitable for a range of applications in organic electronics.

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This characteristic makes it an excellent candidate for creating n-type (electron-transporting) or electron-acceptor materials. nih.gov When integrated into a π-conjugated backbone, the pyrimidine unit can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material, facilitating electron injection and transport. This is a crucial aspect in the design of organic electronic devices such as organic field-effect transistors (OFETs), organic solar cells (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

The three amino groups on the this compound scaffold offer multiple reaction sites for polymerization. These primary and secondary amine functionalities can be utilized in several ways to construct π-conjugated polymers. One potential route is through condensation polymerization with dicarbonyl compounds to form conjugated poly(azomethine)s or related structures. However, for incorporation into many high-performance conjugated polymers, the amino groups would likely serve as precursors to more reactive functional groups suitable for transition-metal-catalyzed cross-coupling reactions. nih.gov

For instance, the amino groups could potentially be converted into halide or triflate groups through diazotization followed by Sandmeyer-type reactions or related transformations. nih.gov This would yield a poly-functionalized pyrimidine monomer that can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination reactions. nih.govresearchgate.netthieme-connect.com Such synthetic strategies would allow for the precise and versatile construction of donor-acceptor (D-A) type conjugated polymers, where the electron-deficient dimethylpyrimidine triamine derivative would act as the acceptor unit. The ability to functionalize at three distinct positions offers the possibility of creating not only linear but also branched or cross-linked π-conjugated systems, which can influence the morphological and electronic properties of the resulting materials.

The presence of methyl groups at the N2 and C6 positions also plays a role in the properties of any resulting π-conjugated material. These alkyl groups can enhance the solubility of the polymer in common organic solvents, which is a critical factor for solution-based processing and device fabrication. Furthermore, the steric hindrance provided by the methyl groups can influence the planarity of the polymer backbone and the degree of intermolecular π-π stacking in the solid state, which in turn affects charge carrier mobility.

While direct, detailed research findings on the incorporation of this compound into π-conjugated systems are not extensively documented in publicly available literature, its structural attributes strongly suggest its potential as a versatile synthetic scaffold. The combination of an electron-deficient core with multiple reactive sites makes it a promising candidate for the development of novel organic semiconductors.

Potential Properties and Synthetic Utility of this compound in π-Conjugated Systems

| Feature | Potential Implication in π-Conjugated Systems | Relevant Synthetic Chemistry |

| Electron-Deficient Pyrimidine Core | Can act as an electron-acceptor (n-type) unit in donor-acceptor polymers. Lowers the LUMO energy level of the material. | Suzuki-Miyaura, Stille, and other cross-coupling reactions after functionalization. |

| Triamine Functionality | Provides multiple sites for polymerization, allowing for the synthesis of linear, branched, or cross-linked polymers. Can be used in condensation polymerization. | Condensation with dicarbonyls; Diazotization followed by Sandmeyer reaction to install halides for cross-coupling. |

| N2 and C6 Methyl Groups | Enhances solubility of resulting polymers in organic solvents. Provides steric hindrance that can control intermolecular packing and π-stacking. | Influences processing conditions and solid-state morphology of the final material. |

| Overall Structure | A versatile building block for creating novel organic semiconductors with tunable electronic properties for applications in OLEDs, OPVs, and OFETs. | Buchwald-Hartwig amination for creating C-N bonds in the polymer backbone. |

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The future development of synthetic routes to N2,6-Dimethylpyrimidine-2,4,5-triamine is anticipated to prioritize green and sustainable chemistry principles. Current synthetic strategies for related polysubstituted pyrimidines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could focus on the development of catalytic, one-pot syntheses that maximize atom economy. For instance, iridium-catalyzed multicomponent synthesis has been demonstrated as a sustainable method for producing a variety of pyrimidines from alcohols and amidines, showcasing a pathway that liberates only hydrogen and water as byproducts. nih.gov Exploring similar catalytic systems for the synthesis of this compound from readily available and renewable starting materials would be a significant advancement.

Furthermore, mechanochemical methods and solid-phase synthesis could offer solvent-free or solvent-minimized alternatives, reducing the environmental impact of production. The development of biocatalytic routes, employing engineered enzymes, could also provide a highly selective and environmentally benign approach to this triamine. A comparative analysis of potential sustainable synthetic pathways is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Multicomponent Reactions | High atom economy, reduced waste, potential for one-pot synthesis. nih.gov | Catalyst design and optimization for specific substitution patterns. |

| Mechanochemistry | Solvent-free or reduced solvent usage, potential for novel reactivity. | Scale-up and control over reaction parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering for non-natural substrates. |

Exploration of Less Common Reaction Pathways and Mechanisms

The rich array of amino functionalities on the this compound core suggests a diverse and underexplored reactive landscape. Future research should venture beyond conventional transformations to uncover novel reaction pathways. For example, the differential reactivity of the amino groups at the N2, 4, and 5 positions could be exploited for selective functionalization, leading to a wide range of derivatives with unique properties.

Investigating transition-metal-catalyzed cross-coupling reactions at the amino positions could provide access to complex arylated or alkylated derivatives. Furthermore, exploring cycloaddition reactions or ring-transformation reactions involving the pyrimidine (B1678525) core could lead to the synthesis of novel heterocyclic systems. Mechanistic studies, combining experimental and computational approaches, will be crucial to understanding and controlling these less common reaction pathways.

Advanced In Situ Spectroscopic Studies of Reactions and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through the application of advanced in situ spectroscopic techniques. Real-time monitoring of reactions can provide invaluable information on reaction kinetics, the formation of transient intermediates, and the influence of reaction conditions on product distribution.

Techniques such as in situ NMR, FT-IR, and Raman spectroscopy can be employed to track the progress of reactions in real-time. rsc.org These methods allow for the direct observation of reacting species without the need for quenching and offline analysis, providing a more accurate picture of the reaction dynamics. The data obtained from these studies would be instrumental in optimizing reaction conditions and in the rational design of more efficient synthetic protocols. A summary of applicable in situ spectroscopic techniques is provided in Table 2.

Table 2: Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| In situ NMR Spectroscopy | Structural information on reactants, intermediates, and products; reaction kinetics. | Elucidation of reaction mechanisms for novel synthetic routes. |

| In situ FT-IR Spectroscopy | Information on functional group transformations. | Monitoring the progress of functionalization reactions. |

| In situ Raman Spectroscopy | Vibrational information, often complementary to IR. | Studying reactions in aqueous media or with solid catalysts. |

Further Elucidation of Stereoelectronic Effects via Computational Approaches

Computational chemistry offers a powerful tool for understanding the structure, reactivity, and electronic properties of molecules like this compound. Future research should leverage high-level computational methods to elucidate the intricate stereoelectronic effects at play within this molecule. Density Functional Theory (DFT) and ab initio calculations can provide insights into the conformational preferences, the electronic distribution, and the nature of the frontier molecular orbitals. nih.gov

Such studies can help to rationalize the observed reactivity of the different amino groups and guide the design of new reactions. For example, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the development of selective functionalization strategies. Furthermore, computational modeling can be used to study the interaction of the triamine with other molecules, which is crucial for the design of supramolecular assemblies and functional materials.

Design of Complex Molecular Architectures Featuring the Triamine Core

The trifunctional nature of this compound makes it an excellent building block for the construction of complex molecular architectures. Future research should focus on incorporating this triamine core into larger, well-defined structures such as macrocycles, cages, and polymers. The synthesis of macrocycles from aminopyrimidine precursors has been shown to yield compounds with interesting biological activities. nih.gov

The strategic placement of the amino groups on the pyrimidine ring allows for the creation of structures with specific geometries and recognition properties. These complex architectures could find applications in areas such as host-guest chemistry, sensing, and catalysis. The development of efficient synthetic methodologies for the construction of these intricate structures will be a key challenge and a significant area of future research.

Integration into Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create dynamic systems that can adapt their constitution in response to external stimuli. The amino groups of this compound are well-suited for participating in reversible reactions such as imine formation, making this molecule a promising candidate for integration into dynamic covalent systems. nih.gov

Future research could explore the use of this triamine as a multifunctional building block in the creation of dynamic combinatorial libraries, which can be used for the discovery of new receptors or catalysts. nih.gov Furthermore, the incorporation of this unit into polymers could lead to the development of self-healing materials or stimuli-responsive gels. The exploration of the dynamic covalent chemistry of this compound opens up exciting possibilities for the creation of novel functional materials with adaptive properties.

Q & A

Q. What are the key synthetic routes for N2,6-Dimethylpyrimidine-2,4,5-triamine, and what reaction conditions require stringent control?

The synthesis of pyrimidine derivatives often involves sequential functionalization of the heterocyclic core. For analogs like 6-heteroarylamino-2,4,5-triamine, chlorination and bromination steps are critical for introducing substituents. Protecting groups (e.g., TBDPS for phenolic hydroxyl groups) ensure regioselectivity during coupling reactions. Reaction temperatures (e.g., 0–5°C for bromination) and solvent systems (e.g., DMF for nucleophilic substitutions) must be tightly controlled to avoid side products .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR; H and C) confirms structural assignments. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (using programs like SHELX ) resolves stereochemical ambiguities. Impurity profiling may leverage reference standards (e.g., nitrosamine derivatives) for comparative analysis .

Q. What in vitro and in vivo models are used to evaluate the biological activity of this compound?

In vitro assays include TNF-α-induced monocyte adhesion to epithelial cells to assess anti-inflammatory potential. For in vivo validation, the TNBS-induced colitis model in rats measures therapeutic efficacy through histopathological scoring and cytokine profiling. Dose-response studies compare activity against benchmarks like 5-aminosalicylic acid .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory sensitivity. Use fume hoods, nitrile gloves, and safety goggles. Store at room temperature in airtight containers, avoiding moisture and light .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of derivatives across studies be systematically addressed?

Contradictions may arise from variations in assay protocols (e.g., TNF-α concentrations, cell lines) or compound stability. Standardize experimental conditions (e.g., serum-free media, controlled pH) and validate batch-to-batch consistency via HPLC. Replicate studies using orthogonal assays (e.g., ELISA for cytokine quantification) to confirm findings .

Q. What computational strategies enhance the design of this compound derivatives with improved bioactivity?

Density functional theory (DFT) calculations (e.g., via Perdew-Burke-Ernzerhof functionals ) predict electronic properties and binding affinities to molecular targets like kinases. Molecular docking simulations (e.g., with AutoDock Vina) guide structural modifications to optimize hydrogen bonding and hydrophobic interactions .

Q. How can solubility and stability challenges in aqueous buffers be mitigated for in vivo applications?

Co-solvents (e.g., PEG-400) or cyclodextrin-based formulations improve solubility. Buffering at physiological pH (7.4) prevents degradation, while lyophilization enhances long-term stability. Preclinical pharmacokinetic studies should monitor plasma half-life and metabolite profiles .

Q. What methodologies identify and quantify impurities in synthesized batches of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring detects trace impurities (e.g., nitrosamine derivatives). Quantify against certified reference materials (e.g., 5-Nitrosopyrimidine-2,4,6-triamine ). Accelerated stability studies (40°C/75% RH) predict degradation pathways under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.